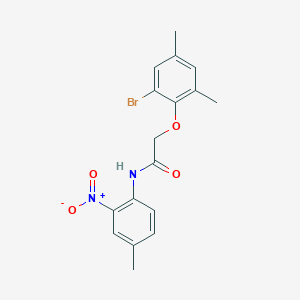
(3,5-Dimethyl-piperidin-1-yl)-(2-iodo-phenyl)-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Iodobenzoyl)-3,5-dimethylpiperidine is an organic compound that features a piperidine ring substituted with a 2-iodobenzoyl group and two methyl groups at the 3 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodobenzoyl)-3,5-dimethylpiperidine typically involves the acylation of 3,5-dimethylpiperidine with 2-iodobenzoyl chloride. The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction mixture is stirred at room temperature for a few hours, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for 1-(2-Iodobenzoyl)-3,5-dimethylpiperidine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Iodobenzoyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the 2-iodobenzoyl group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be involved in coupling reactions such as the Heck reaction or Sonogashira coupling, where the iodine atom acts as a leaving group
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases like triethylamine or potassium carbonate .
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted benzoyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of iodobenzoic acids or other oxidized derivatives.
Coupling Products: Coupling reactions can yield various biaryl compounds or other complex structures .
Wissenschaftliche Forschungsanwendungen
1-(2-Iodobenzoyl)-3,5-dimethylpiperidine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a candidate for the development of new pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or advanced composites .
Wirkmechanismus
The mechanism of action of 1-(2-Iodobenzoyl)-3,5-dimethylpiperidine involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The piperidine ring can interact with biological targets, potentially affecting neurotransmitter systems or enzyme activity. The exact pathways and molecular targets would depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodobenzoyl Chloride: A precursor in the synthesis of 1-(2-Iodobenzoyl)-3,5-dimethylpiperidine, used in various acylation reactions .
5-Bromo-1-(2-Iodobenzoyl)-1H-Indole-3-Carbaldehyde: Another compound with a 2-iodobenzoyl group, used in different synthetic applications .
2-Iodosobenzoic Acid: A hypervalent iodine compound used as an oxidizing agent in organic synthesis .
Uniqueness
1-(2-Iodobenzoyl)-3,5-dimethylpiperidine is unique due to its specific substitution pattern on the piperidine ring and the presence of the 2-iodobenzoyl group
Eigenschaften
CAS-Nummer |
333349-54-5 |
|---|---|
Molekularformel |
C14H18INO |
Molekulargewicht |
343.20 g/mol |
IUPAC-Name |
(3,5-dimethylpiperidin-1-yl)-(2-iodophenyl)methanone |
InChI |
InChI=1S/C14H18INO/c1-10-7-11(2)9-16(8-10)14(17)12-5-3-4-6-13(12)15/h3-6,10-11H,7-9H2,1-2H3 |
InChI-Schlüssel |
BXSPAEGCYCCORK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC=C2I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B12456209.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12456223.png)
![5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine](/img/structure/B12456224.png)
![N-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~-ethylisovalinamide](/img/structure/B12456230.png)
![Ethyl 2-amino-3-[4-(2-amino-6-{1-[4-chloro-2-(3-methylpyrazol-1-YL)phenyl]-2,2,2-trifluoroethoxy}pyrimidin-4-YL)phenyl]propanoate](/img/structure/B12456235.png)


![N-(4-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12456247.png)
![[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B12456253.png)
![N-cyclohexyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B12456255.png)

![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12456270.png)
![1-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)propan-2-ol](/img/structure/B12456271.png)
